Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the core structure of the compound , has been the subject of numerous studies . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . Some of the strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Molecular Structure Analysis
The 2,3-dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis
The first step in the reaction sequence of similar compounds involves facile deprotonation and the concomitant generation of the reductone monoanion . Oxidation of this monoanion yields the corresponding triketone . Of the various options available to this polyketone, superoxide attack at the most electrophilic central carbonyl followed by oxidative cleavage and/or benzylic acid rearrangement are clearly the most prominent .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 192.17 . Further physical and chemical properties are not specified in the sources.Mechanism of Action
While the exact mechanism of action for “Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” is not specified in the sources, benzofuran derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown activity against specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ4, and the muscarinic M3 receptor .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is an urgent need to develop new therapeutic agents, and compounds like “Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate” could potentially be utilized for the treatment of microbial diseases . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Properties
IUPAC Name |
methyl 3-oxo-1-benzofuran-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVYTBECJRJBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743525 |
Source
|
Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337851-11-2 |
Source
|
Record name | Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.